4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Characterization and Preparation Techniques
Preparation and Characterization of Crystalline Forms
Research on related compounds, such as 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, highlights the significance of characterizing different crystalline forms. Two polymorphs were prepared and characterized using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy. These methods are crucial for understanding the stability and physical properties of compounds, which are essential for their practical applications in drug formulation and development (Yanagi et al., 2000).
Synthesis and Neuroleptic Activity
Synthesis and Biological Activity
The synthesis and evaluation of neuroleptic activity of benzamides, including structures similar to the compound , have been explored. For instance, compounds designed as potential neuroleptics were evaluated for their inhibitory effects on stereotyped behavior in rats, showing a correlation between structure and activity. This research demonstrates the potential for designing compounds with specific biological activities based on their chemical structure (Iwanami et al., 1981).
High-Yield Synthesis for Radiopharmaceuticals
High-Yield Synthesis
Another related compound, (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, was synthesized via a simple and high-yield method starting from 2,6-dimethoxybenzoic acid. This synthesis is significant for the preparation of radiopharmaceuticals, demonstrating the compound's potential in medical imaging and diagnostics (Bobeldijk et al., 1990).
Antimicrobial and Antitumor Activities
Synthesis and Antimicrobial Activity
Studies on the synthesis of new pyridine derivatives, including those related to the compound , have shown remarkable antimicrobial and analgesic agents. These compounds were synthesized and screened for their cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities, highlighting the potential applications of similar compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer Evaluation
The synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives have been explored, with compounds showing moderate to good activity against various human cancer cell lines. This research underscores the potential of similar compounds in cancer therapy, providing a basis for further investigation into their anticancer properties (Mohan et al., 2021).
Mechanism of Action
Target of Action
The compound “4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide” is likely to interact with a variety of targets due to the presence of the pyrrolidine and pyridazine rings . These rings are common in many biologically active compounds and are known to interact with a wide range of targets . .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets leading to changes in cellular processes. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust dual hydrogen-bonding capacity . These properties can be important in drug-target interactions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, pyridazine derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . .
Result of Action
The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, some pyridazine derivatives have been shown to have anti-inflammatory effects . .
Properties
IUPAC Name |
4-methoxy-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-16-6-4-14(5-7-16)18(24)20-9-8-19-17-12-15(13-21-22-17)23-10-2-3-11-23/h4-7,12-13H,2-3,8-11H2,1H3,(H,19,22)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBWEJMIBKJYRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCNC2=NN=CC(=C2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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